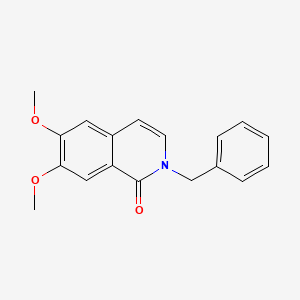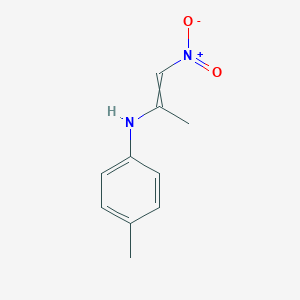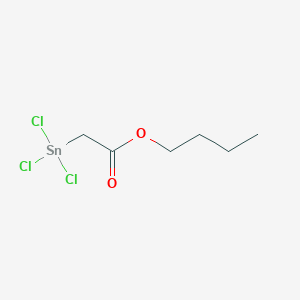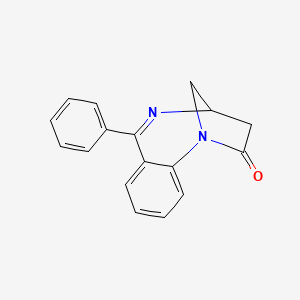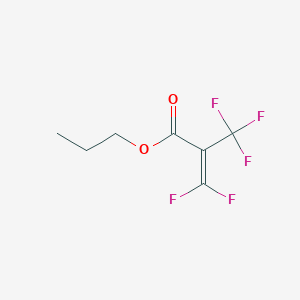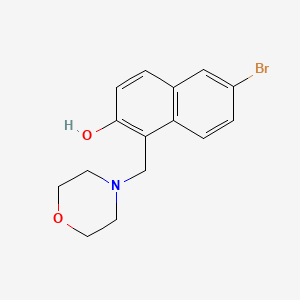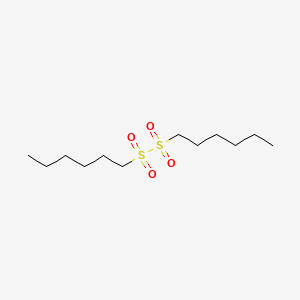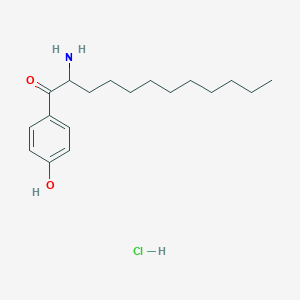![molecular formula C14H9F5S B14501067 1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene CAS No. 65015-48-7](/img/structure/B14501067.png)
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the benzene ring and a sulfanyl group linked to a 2-methylphenylmethyl moiety
Métodos De Preparación
The synthesis of 1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and 2-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.
Catalysts: A base such as potassium carbonate or sodium hydride is used to facilitate the nucleophilic substitution reaction.
Procedure: The pentafluorobenzene is reacted with 2-methylbenzyl chloride in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the study of aromatic substitution reactions.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it an electron-deficient system, facilitating electrophilic aromatic substitution reactions.
Nucleophilic Attack: The sulfanyl group can act as a nucleophile, participating in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparación Con Compuestos Similares
1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene can be compared with other similar compounds such as:
Pentafluorobenzene: Lacks the sulfanyl group and 2-methylphenylmethyl moiety, making it less versatile in chemical reactions.
2,3,4,5,6-Pentafluorotoluene: Contains a methyl group instead of the sulfanyl group, resulting in different reactivity and applications.
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Has a trifluoromethyl group instead of the sulfanyl group, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and the sulfanyl group, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
65015-48-7 |
|---|---|
Fórmula molecular |
C14H9F5S |
Peso molecular |
304.28 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-[(2-methylphenyl)methylsulfanyl]benzene |
InChI |
InChI=1S/C14H9F5S/c1-7-4-2-3-5-8(7)6-20-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,6H2,1H3 |
Clave InChI |
PAXGVYVKWAMASA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CSC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



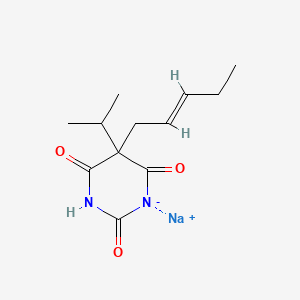

![Methyl hydroxy[(methoxycarbonyl)amino]acetate](/img/structure/B14501003.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
